Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)-

Description

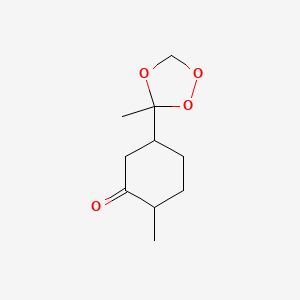

Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- is an organic compound with a complex structure It belongs to the class of cyclohexanones, which are characterized by a six-membered ring containing a ketone functional group

Properties

CAS No. |

150760-93-3 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)cyclohexan-1-one |

InChI |

InChI=1S/C10H16O4/c1-7-3-4-8(5-9(7)11)10(2)12-6-13-14-10/h7-8H,3-6H2,1-2H3 |

InChI Key |

GXYRSWQEAYTLDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1=O)C2(OCOO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- typically involves the formation of the trioxolane ring through a series of organic reactions. One common method includes the reaction of a suitable cyclohexanone derivative with a peroxide or hydroperoxide under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, where cyclohexanone derivatives are oxidized in the presence of catalysts. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Continuous flow reactors and other advanced technologies are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex oxygenated products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trioxolane ring can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Introduction to Cyclohexanone, 2-Methyl-5-(3-Methyl-1,2,4-Trioxolan-3-Yl)-

Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- is a chemical compound with the CAS number 150760-93-3. It possesses a molecular formula of and a molecular weight of approximately 200.23 g/mol. This compound is characterized by its unique structure, which includes a cyclohexanone moiety and a trioxolane ring, contributing to its potential applications in various scientific fields.

Structural Characteristics

The structure of Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- can be depicted as follows:

- Molecular Formula:

- Molecular Weight: 200.23 g/mol

- InChIKey: GXYRSWQEAYTLDO-UHFFFAOYSA-N

- SMILES Notation: O1COOC1(C)C1CC(C(C)CC1)=O

Physical Properties

- Hydrogen Bond Donors: 0

- Hydrogen Bond Acceptors: 4

- Rotatable Bonds: 1

- Heavy Atoms Count: 14

- Complexity Index: 240

- LogP (Octanol-Water Partition Coefficient): 1.2

- Polar Surface Area: 44.8 Ų

Pharmaceutical Applications

Cyclohexanone derivatives are often explored for their potential therapeutic properties. The presence of the trioxolane ring is particularly noteworthy as it may enhance the biological activity of the compound through mechanisms such as:

- Antiviral activity: Compounds with trioxolane structures have been studied for their efficacy against viral infections.

- Antimicrobial properties: Research indicates that cyclohexanone derivatives can exhibit antimicrobial effects against various pathogens.

Chemical Synthesis

The compound serves as an intermediate in organic synthesis processes:

- Synthesis of Other Compounds: Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Material Science

Research into the applications of this compound in material science is emerging:

- Polymerization Studies: The unique structure allows for potential polymerization reactions that could lead to novel materials with specific properties.

Environmental Chemistry

The compound's behavior in environmental contexts is also being investigated:

- Degradation Studies: Understanding how this compound degrades in various environments can inform safety assessments and regulatory measures.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal evaluated the antiviral properties of compounds similar to Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)-. The results indicated significant activity against specific viruses, suggesting that modifications to the cyclohexanone framework could lead to effective antiviral agents.

Case Study 2: Synthesis of Novel Polymers

Researchers synthesized new polymers using Cyclohexanone derivatives as monomers. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers.

Case Study 3: Environmental Impact Assessment

An environmental study assessed the degradation pathways of Cyclohexanone derivatives in aquatic systems. The findings revealed that while some derivatives degrade rapidly, others persist longer, necessitating further investigation into their ecological effects.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The trioxolane ring can undergo cleavage to generate reactive oxygen species, which can interact with cellular components and disrupt biological processes. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

- Cyclohexanone, 2-methyl-5-(1-methylethenyl)-

- Cyclohexanone, 5-methyl-2-(1-methylethyl)-

- Cyclohexanone, 5-methyl-2-(1-methylethenyl)-

Uniqueness

Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- is unique due to its trioxolane ring, which imparts distinct chemical reactivity and potential applications. Unlike other cyclohexanone derivatives, this compound’s trioxolane ring allows it to participate in unique chemical reactions and exhibit specific biological activities.

Biological Activity

Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- (CAS No. 150760-93-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound has garnered attention for its possible applications in antimicrobial and anticancer therapies. The following sections will explore its biological activity, including relevant data tables and case studies.

- Molecular Formula : CHO

- Molecular Weight : 200.23 g/mol

- IUPAC Name : 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)cyclohexan-1-one

- InChI Key : GXYRSWQEAYTLDO-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to cyclohexanone derivatives exhibit a range of biological activities. The specific compound under review has been evaluated for its antimicrobial and anticancer properties.

Antimicrobial Activity

A study conducted on various derivatives of cyclohexanone demonstrated significant antimicrobial properties. The compound was tested against several pathogenic bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 μM |

| Pseudomonas aeruginosa | 0.21 μM |

| Candida albicans | Moderate activity |

The results suggest that cyclohexanone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida species .

Anticancer Activity

In vitro studies have shown that cyclohexanone derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibitory effects on HeLa and RD cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 1.4 ± 0.2 | >3 |

| RD | 0.6 ± 0.1 | >3 |

The selectivity index indicates that these compounds may be promising candidates for further development as anticancer agents due to their ability to selectively target cancer cells while sparing normal cells .

Case Studies

- Antimicrobial Efficacy : A series of cyclohexanone derivatives were synthesized and tested for their antimicrobial properties. The most active derivative showed potent activity against Pseudomonas aeruginosa and Escherichia coli, with an MIC of 0.21 μM, indicating strong potential for development into therapeutic agents .

- Cytotoxicity Assessments : In a separate study focusing on the anticancer properties of cyclohexanone derivatives, compounds were screened against HeLa cells using the MTT assay. Results indicated significant cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation .

Q & A

Q. What are the recommended spectroscopic methods for characterizing 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)cyclohexanone, and how are spectral discrepancies resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using coupling constants and NOE experiments. For example, cyclohexanone derivatives often exhibit distinct axial/equatorial proton splitting patterns in -NMR .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching (~1700 cm) and trioxolane ring vibrations (800–950 cm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar columns (e.g., HP-5MS) with temperature gradients (40°C to 280°C at 10°C/min) to resolve degradation products or impurities .

- Contradiction Resolution : Cross-validate with computational IR/NMR predictions (e.g., density-functional theory (DFT) with exact-exchange functionals like B3LYP) to address discrepancies between experimental and theoretical spectra .

Q. What solvent systems optimize the solubility of this compound for kinetic or thermodynamic studies?

- Methodological Answer :

- Binary Mixtures : Cyclohexanone derivatives show maximum solubility in cyclohexanol/cyclohexanone mixtures at ~40% cyclohexanone mass fraction, as demonstrated in adipic acid solubility studies .

- Polar Aprotic Solvents : Acetonitrile (CHCN) is recommended for kinetic assays due to its inertness toward trioxolane rings, as shown in analogous xylylene dimerization studies .

- Validation : Use in situ ATR-FTIR to monitor dissolution thermodynamics (e.g., van’t Hoff analysis) and compare with Apelblat equation predictions .

Advanced Research Questions

Q. How does the 1,2,4-trioxolane moiety influence the compound’s photostability, and what experimental designs quantify degradation pathways?

- Methodological Answer :

- Light Exposure Assays : Use UV-Vis reactors with controlled intensity (e.g., 300–400 nm) to simulate photolytic conditions. Track trioxolane ring cleavage via GC-MS or HPLC, as light-induced degradation of similar ozonides follows pseudo-first-order kinetics .

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for homolytic O-O bond rupture. Compare degradation rates in aerobic vs. anaerobic conditions .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) of trioxolane O-O bonds, predicting susceptibility to photolysis .

Q. What synthetic routes yield high enantiopurity of the 3-methyl-1,2,4-trioxolan-3-yl substituent, and how are side products minimized?

- Methodological Answer :

- Ozonolysis-Epoxidation Cascades : Generate trioxolane rings via ozonolysis of cyclic alkenes followed by epoxidation. Optimize temperature (-78°C to 25°C) to suppress peroxide byproducts .

- Chiral Catalysis : Use Sharpless asymmetric epoxidation with Ti(OiPr) and dialkyl tartrates to control stereochemistry at the trioxolane ring .

- Byproduct Analysis : Monitor reaction progress via GC with SE-54 columns (30 m × 0.25 mm ID) to detect and quantify undesired diastereomers .

Q. How can computational models reconcile contradictions between experimental and predicted reaction outcomes (e.g., regioselectivity in trioxolane formation)?

- Methodological Answer :

- Multi-Reference Methods : Address electron correlation errors in DFT by incorporating exact-exchange terms (e.g., hybrid functionals like B3LYP) for accurate transition-state modeling .

- Machine Learning : Train models on kinetic datasets (e.g., temperature-dependent rate constants in CHCN) to predict regioselectivity under varying conditions .

- Validation : Compare computed activation energies (ΔG) with experimental Arrhenius parameters (E, A) from Eyring plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.